molecular formula C6H12N2O B3192539 n-(2-aminoethyl)methacrylamide CAS No. 63298-57-7

n-(2-aminoethyl)methacrylamide

Cat. No.: B3192539
CAS No.: 63298-57-7
M. Wt: 128.17 g/mol
InChI Key: RFZRLVGQBIINKQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)methacrylamide is an organic compound with the chemical formula C6H12N2O. It is a derivative of methacrylamide, where the amide group is substituted with a 2-aminoethyl group. This compound is commonly used in polymer chemistry due to its ability to form polymers with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-aminoethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

CH2=C(CH3)COCl+H2NCH2CH2NH2CH2=C(CH3)CONHCH2CH2NH2+HCl\text{CH}_2=\text{C(CH}_3\text{)COCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_2=\text{C(CH}_3\text{)CONHCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} CH2​=C(CH3​)COCl+H2​NCH2​CH2​NH2​→CH2​=C(CH3​)CONHCH2​CH2​NH2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)methacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers.

    Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.

    Addition Reactions: The double bond in the methacrylamide moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

    Addition Reactions: Nucleophiles such as thiols or amines can add to the double bond under mild conditions.

Major Products Formed

    Polymerization: Polymers with varying properties depending on the monomer composition.

    Substitution Reactions: Substituted amides with different functional groups.

    Addition Reactions: Adducts with nucleophiles attached to the methacrylamide moiety.

Scientific Research Applications

N-(2-aminoethyl)methacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers.

    Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.

    Medicine: Utilized in the formulation of hydrogels for controlled drug release.

    Industry: Applied in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)methacrylamide primarily involves its ability to polymerize and form networks. The amino group can interact with various substrates, facilitating the formation of complex structures. In biological systems, it can form hydrogels that encapsulate drugs, allowing for controlled release.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide
  • 2-aminoethyl methacrylate
  • N-(2-hydroxyethyl)methacrylamide

Uniqueness

N-(2-aminoethyl)methacrylamide is unique due to its specific structure, which allows for the formation of polymers with tailored properties. Its amino group provides additional functionality, enabling interactions with a wide range of substrates and enhancing its versatility in various applications.

Properties

CAS No.

63298-57-7

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methylprop-2-enamide

InChI

InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9)

InChI Key

RFZRLVGQBIINKQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCN

Canonical SMILES

CC(=C)C(=O)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate N-t-BOC, N-methyl-ethylenediamine monohydrochloride prepared in example 5 (10 mmol, 2.1 g) was stirred with 2M NaOH (11 cm3) at room temperature for 10 min. The solution was then cooled to 0° C., and to this, was added a solution of methacryloyl chloride (11 mmol, 1.1 cm3) in chloroform (30 cm3), dropwise. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether: hexane : methanol elution) afforded N-t-BOC, N-methyl, N′-methacryloyl-ethylenediamine (Rf0.51) as a yellow oil (1.63 g, 67%). δH (400 MHz; CDCl3) 6.94 (1H, br s), HNOC(H3C)C═CHaHb; 5.74 (1H, br m), (H3C)C═CHaHb; 5.30 (1H, br m), (H3C)C═CHaHb; 3.43 (4H, br m), 2×CH2; 2.87 (3H, s), N(CH3); 1.93 (3H, br m), CH3; 1.44 (9H, s), C(CH3)3. δC (75.4 MHz; CDCl3) 168.52, NHOC(H3C)C═CH2; 157.33, NHCO2C(CH3)3; 139.36, (H3C)C═CH2; 119.81, (H3C)C═CH2; 80.85 C(CH3)3; 47.32, CH2N(CH3)OC(H3C)C═CH2; 39.32, CH2NHCO2C(CH3)3; 34.68, N(CH3); 28.33, C(CH3)3; 18.47, CH3. Found: (HM+.) 243.17178.
Quantity
2.1 g
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reactant
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11 mL
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1.1 mL
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reactant
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30 mL
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solvent
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crude product
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0 (± 1) mol
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